molecular formula C8H5BrIN B1343221 5-Bromo-3-iodo-1H-indole CAS No. 868694-19-3

5-Bromo-3-iodo-1H-indole

Cat. No. B1343221
CAS RN: 868694-19-3
M. Wt: 321.94 g/mol
InChI Key: OCYVXFHJBHFPSD-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-1H-indole is a chemical compound with the molecular formula C8H5BrIN . It is also known by its IUPAC name: tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate . The compound belongs to the class of indole derivatives and is often used in synthetic chemistry and pharmaceutical research .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-iodo-1H-indole consists of a fused indole ring system with bromine and iodine substituents. The tert-butyl group is attached to the indole nitrogen atom. For a visual representation, refer to the crystal structure of a related compound, 5-bromo-1-(2-iodobenzoyl)-1H-indole-3 , which shares similar structural features .


Physical And Chemical Properties Analysis

  • Safety Information : The compound carries warning labels (H315, H319, H335) and precautionary statements (P261, P271, P280). Refer to the MSDS for detailed safety information .

Scientific Research Applications

Antiproliferative/Cytotoxic Activity

5-Bromo derivatives of indole phytoalexins have been synthesized and screened for antiproliferative/cytotoxic activity against human cancer cell lines . Some analogues showed activity better or comparable to that of cisplatin, a common chemotherapy drug .

Drug Discovery

The increasing diversity of small molecule libraries is a major source for the discovery of new drug candidates . 5-Bromo-3-iodo-1H-indole, being a part of the indole family, can be used in the synthesis of these small molecules .

Antifungal Activities

Indole phytoalexins, which include 5-Bromo-3-iodo-1H-indole, exhibit a wide range of antifungal activities .

Antibacterial Effect

Indole phytoalexins also show moderate antibacterial effects .

Antiprotozoal Activity

These compounds have been found to have antiprotozoal activity .

Anti-aggregation Effect

The anti-aggregation effect of indole phytoalexins has been demonstrated in the cerebrospinal fluid of patients with multiple sclerosis .

Cancer Chemopreventive Properties

Indole phytoalexins have been shown to have cancer chemopreventive properties . High consumption of cruciferous vegetables, which are prolific producers of indole phytoalexins, may decrease human cancer risk .

Synthesis of Alkaloids

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and the application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, 5-Bromo-3-iodo-1H-indole can be used in the synthesis of alkaloids .

properties

IUPAC Name

5-bromo-3-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYVXFHJBHFPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595868
Record name 5-Bromo-3-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-iodo-1H-indole

CAS RN

868694-19-3
Record name 5-Bromo-3-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-iodo-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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